Technical Guide: Synthesis and Properties of 2,2-Bis(chloromethyl)-5,5-dimethyl-1,3-dioxane
Technical Guide: Synthesis and Properties of 2,2-Bis(chloromethyl)-5,5-dimethyl-1,3-dioxane
Executive Summary
This technical guide details the synthesis, physicochemical properties, and applications of 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane . As a stable ketal derivative of 1,3-dichloroacetone, this compound serves as a critical intermediate in organic synthesis, particularly for the generation of substituted cyclopropenones via the Nakamura-Yamago method. It also functions as a masked cross-linking agent in peptide chemistry and drug development, offering a controlled release mechanism for the highly reactive 1,3-dichloroacetone moiety.
Chemical Identity & Structural Analysis[1][2]
The compound is a six-membered cyclic acetal (dioxane) formed from the condensation of neopentyl glycol and 1,3-dichloroacetone. Its gem-dimethyl group at the 5-position provides significant conformational stability (Thorpe-Ingold effect), while the bis-chloromethyl groups at the 2-position serve as electrophilic handles for further functionalization.
| Property | Data |
| IUPAC Name | 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane |
| Molecular Formula | C₈H₁₄Cl₂O₂ |
| Molecular Weight | 213.10 g/mol |
| CAS Number | Not widely listed (Refer to PubChem CID 15728210) |
| Appearance | Colorless, viscous oil |
| Boiling Point | 99–100 °C at 3.5 mmHg [1] |
| Solubility | Soluble in benzene, toluene, chloroform, hexane; insoluble in water |
Synthesis Protocol
Reaction Mechanism
The synthesis proceeds via an acid-catalyzed reversible ketalization. The reaction is equilibrium-controlled; thus, the continuous removal of water is the Critical Process Parameter (CPP) to drive the reaction to completion.
Figure 1: Acid-catalyzed acetalization mechanism driving ring closure.
Experimental Procedure
Safety Warning: 1,3-Dichloroacetone is a potent lachrymator and skin irritant. All operations must be performed in a properly functioning fume hood.
Materials:
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1,3-Dichloroacetone (152 g, 1.20 mol)
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Neopentyl glycol (138 g, 1.32 mol, 1.1 equiv)
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p-Toluenesulfonic acid monohydrate (TsOH) (4.6 g, 0.024 mol, 2 mol%)
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Solvent: Benzene or Toluene (100–150 mL)
Step-by-Step Workflow:
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Setup: Equip a 500-mL round-bottomed flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
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Charging: Add 1,3-dichloroacetone, neopentyl glycol, TsOH, and the solvent to the flask.
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Reflux (Reaction): Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.[1] Continue refluxing until water separation ceases (typically 15–19 hours).
-
Note: Approximately 21–22 mL of water should be collected.
-
-
Quench & Workup:
-
Cool the reaction mixture to room temperature.
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Dilute with hexane (500 mL).
-
Wash the organic phase with saturated aqueous NaHCO₃ (200 mL) to neutralize the acid catalyst.
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Wash with water (100 mL) followed by saturated brine (100 mL).
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-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator to remove solvents.
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Purification: Distill the residual oil under reduced pressure.
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Target Fraction: Collect the fraction boiling at 99–100 °C / 3.5 mmHg.
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Figure 2: Operational workflow for the synthesis and purification of the target dioxane.
Characterization & Analysis
Verification of the product structure is best achieved via 1H NMR spectroscopy . The symmetry of the molecule results in a simplified spectrum.
| Signal (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 1.00 | Singlet (s) | 6H | –C(CH ₃)₂ | Gem-dimethyl groups on the dioxane ring (C5). |
| 3.57 | Singlet (s) | 4H | –OCH ₂– | Methylene protons of the dioxane ring (C4, C6). |
| 3.80 | Singlet (s) | 4H | –CH ₂Cl | Chloromethyl protons attached to the acetal carbon (C2). |
Note: Data based on 270 MHz CDCl₃ spectrum [1]. The slight downfield shift of the chloromethyl protons (3.80 ppm) relative to the ring protons (3.57 ppm) is due to the electron-withdrawing effect of the chlorine atom combined with the acetal center.
IR Spectroscopy (Neat):
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2950, 2860 cm⁻¹: C-H stretching (alkyl).
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1105, 1025 cm⁻¹: C-O-C stretching (characteristic of the dioxane ring).
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770 cm⁻¹: C-Cl stretching.
Applications in Drug Development & Research
Precursor for Cyclopropenones (Nakamura-Yamago Reagent)
The primary utility of this compound is as a precursor to substituted cyclopropenones. Upon treatment with strong base (e.g., Sodium Amide in liquid ammonia), the molecule undergoes a double 1,3-elimination and Favorskii-like rearrangement to form cyclopropenone acetals .
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Significance: These acetals are precursors to "chemical reporter" scaffolds used in bio-orthogonal chemistry and the synthesis of strained ring systems.
Masked Peptide Cross-Linker
1,3-Dichloroacetone is a powerful reagent for "stapling" peptides by reacting with two cysteine residues (i, i+4 spacing). However, the free ketone is unstable and difficult to store.
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Strategy: The 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane serves as a stable, storable equivalent .
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Activation: The protecting group can be removed via acid hydrolysis immediately prior to the cross-linking reaction, ensuring the integrity of the reactive species.
Safety & Handling
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1,3-Dichloroacetone: Extreme lachrymator. Causes severe eye and skin irritation.[2] Handle only in a fume hood with goggles and gloves.
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2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane: As an alkyl chloride, it is potentially alkylating. Avoid inhalation and skin contact.
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Solvents: If using Benzene (carcinogen), strict exposure controls are required. Toluene is a recommended safer alternative that maintains the necessary azeotropic properties.
References
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Nakamura, M.; Wang, X. Q.; Isaka, M.; Yamago, S.; Nakamura, E. "Synthesis and Reactions of Cyclopropenone Acetals: 2,2-Bis(chloromethyl)-5,5-dimethyl-1,3-dioxane". Organic Syntheses, 2003 , 80, 144.
-
Eliel, E. L.; Knoeber, M. C.[3][4] "Conformational Analysis. XVI. 1,3-Dioxanes". Journal of the American Chemical Society, 1968 , 90, 3444–3458.[3]
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BenchChem. "1,5-Dioxaspiro[2.5]octane Product Data".
Sources
- 1. KR20170030279A - Method for the preparation of 3,3-bis-[bis-(2-methoxyphenyl)phosphanylmethyl]-1,5-dioxy -spiro [5,5] undecane and their derivatives - Google Patents [patents.google.com]
- 2. ジオキサン | Thermo Fisher Scientific [thermofisher.com]
- 3. 5,5-Dimethyl-1,3-dioxane [webbook.nist.gov]
- 4. 5,5-Dimethyl-1,3-dioxane [webbook.nist.gov]
